

Technical Guide: Mass Spectrometry Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B187262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for the SIRT6 inhibitor, **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**. It includes key mass spectrometry data, a detailed experimental protocol for its analysis, and visualizations of its predicted fragmentation pathway, experimental workflow, and its interaction with the SIRT6 signaling pathway.

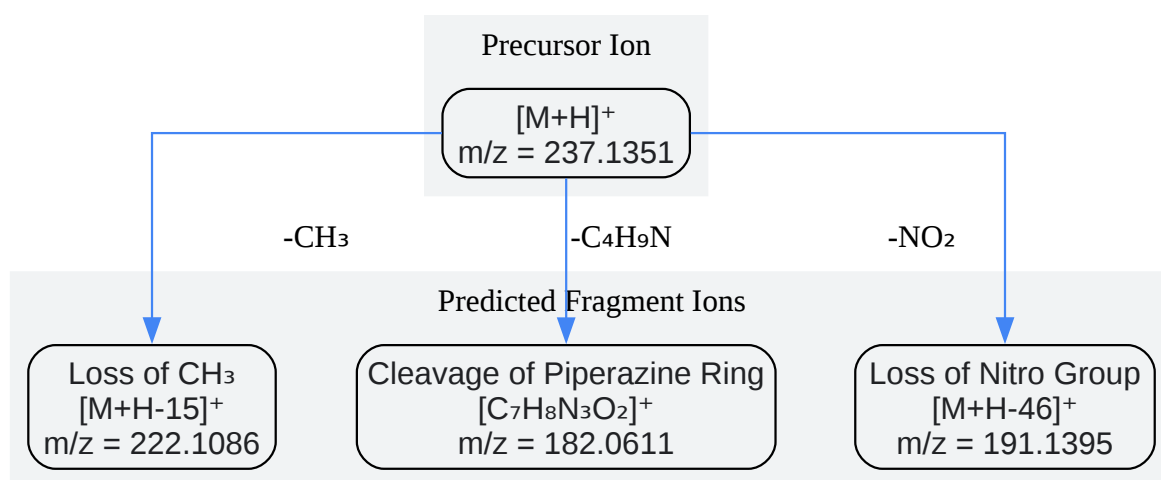
Quantitative Mass Spectrometry Data

The mass spectrometry data for **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** is summarized in the table below. This data is crucial for the identification and quantification of the compound in various experimental settings.

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₄ O ₂	[1][2][3]
Molecular Weight	236.27 g/mol	[1][3]
Theoretical Exact Mass [M]	236.12733	[4]
Theoretical m/z [M+H] ⁺	237.13510	[4]
Observed m/z [M+H] ⁺	237.19	[1]

Predicted Mass Spectrometry Fragmentation

While detailed experimental fragmentation data is not widely published, a plausible fragmentation pattern can be predicted based on the structure of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** and the known fragmentation of similar nitroaniline and piperazine-containing compounds. The protonated molecule $[M+H]^+$ is expected to be the precursor ion. The primary fragmentation events are likely to occur at the piperazine ring and involve the loss of the methyl group or cleavage of the ring itself.



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Predicted Fragmentation Pathway of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents

- **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** reference standard
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

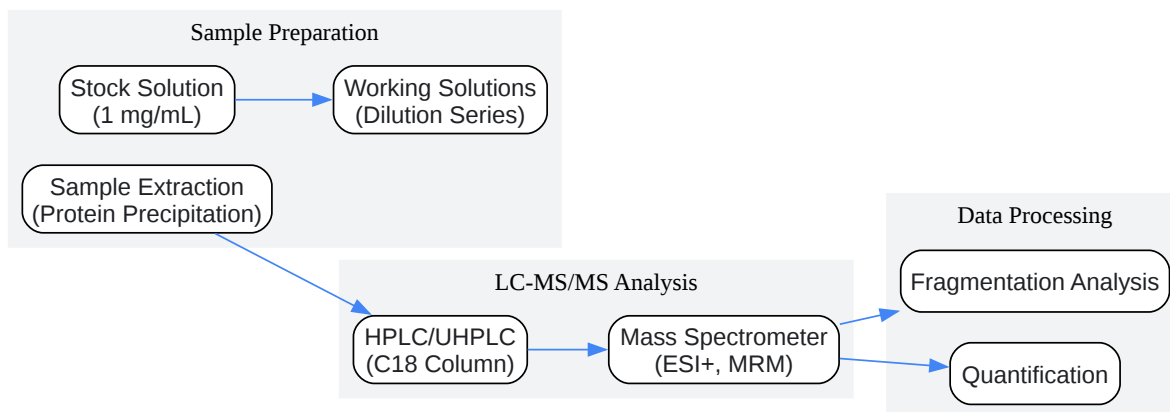
Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** in 1 mL of methanol.
- Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Sample Extraction (from biological matrix):
 - To 100 μ L of the sample (e.g., plasma), add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.

LC-MS/MS Conditions

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure proper separation, for example:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):
 - Precursor Ion: m/z 237.1
 - Product Ions (examples): m/z 222.1, m/z 182.1, m/z 191.1 (These should be optimized based on experimental fragmentation).

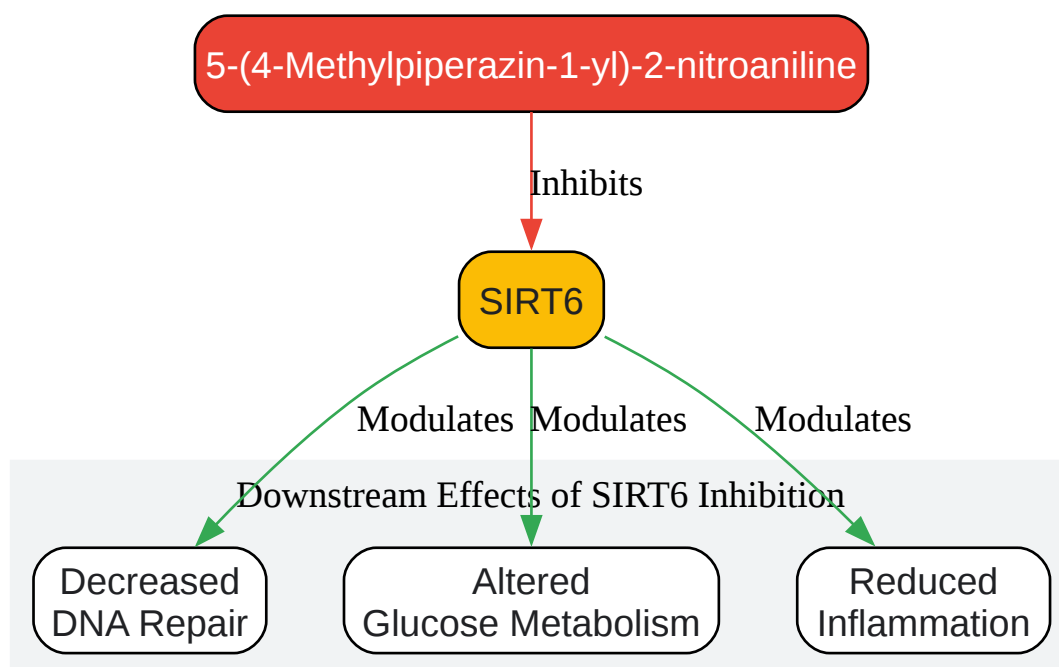


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Experimental Workflow for LC-MS/MS Analysis.

Signaling Pathway Context: SIRT6 Inhibition

5-(4-Methylpiperazin-1-yl)-2-nitroaniline has been identified as an inhibitor of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. By inhibiting SIRT6, this compound can modulate these pathways, which is of significant interest in drug development, particularly for metabolic diseases and cancer.



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Inhibition of SIRT6 Signaling by **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**.

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